

A Comparative Guide to ERCC1-XPF Inhibitors: Benchmarking NSC16168

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Compound of Interest

Compound Name: NSC16168

Cat. No.: B1680131

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **NSC16168** with other inhibitors of the ERCC1-XPF DNA repair endonuclease. The information is compiled from preclinical studies and presented with supporting experimental data to aid in the evaluation of these compounds for further investigation.

The Excision Repair Cross-Complementation group 1 (ERCC1)-Xeroderma Pigmentosum group F (XPF) complex is a critical structure-specific endonuclease involved in multiple DNA repair pathways, including nucleotide excision repair (NER), interstrand crosslink (ICL) repair, and double-strand break (DSB) repair.^{[1][2][3]} Its central role in repairing DNA damage induced by platinum-based chemotherapies and other DNA damaging agents has made it a compelling target for the development of cancer therapeutics.^{[3][4][5]} Overexpression of ERCC1-XPF is often associated with chemoresistance, and its inhibition has been shown to sensitize cancer cells to agents like cisplatin.^{[4][5][6]}

This guide focuses on **NSC16168**, a specific inhibitor of ERCC1-XPF, and compares its performance with other known inhibitors based on available biochemical and cellular data.

Quantitative Comparison of ERCC1-XPF Inhibitors

The following table summarizes the in vitro inhibitory potency of **NSC16168** and other selected ERCC1-XPF inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

Inhibitor	Target Mechanism	IC50 (μM)	Assay Type	Reference
NSC16168	Endonuclease Activity	0.42	Fluorescence-based HTS	[2] [7]
NSC143099	Endonuclease Activity	0.022	Fluorescence-based HTS	[2]
NSC103019	Endonuclease Activity	0.53	Fluorescence-based HTS	[2]
NSC14161	Endonuclease Activity	0.79	Fluorescence-based HTS	[2]
NSC13776	Endonuclease Activity	1.15	Fluorescence-based HTS	[2]
Compound 6	Endonuclease Activity	0.167	Fluorescence-based	[8]
EGCG	Endonuclease Activity	Nanomolar range	Fluorescence-based	[9]
F06	Protein-Protein Interaction	-	Disrupts ERCC1-XPF interaction	[1] [10]
A4	Protein-Protein Interaction	-	Disrupts ERCC1-XPF interaction	[1]
B9	Protein-Protein Interaction	-	Disrupts ERCC1-XPF interaction	[11]
NSC 130813	Protein-Protein Interaction	-	Disrupts ERCC1-XPF interaction	[12]
XPF-ERCC1 blocker	Not specified	41.86 (HCT116 cells)	Cell viability	[13]

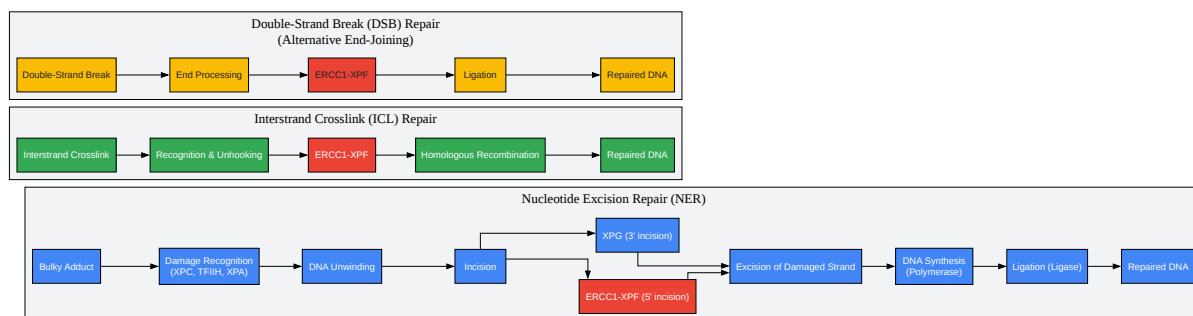
Mechanism of Action and Cellular Effects

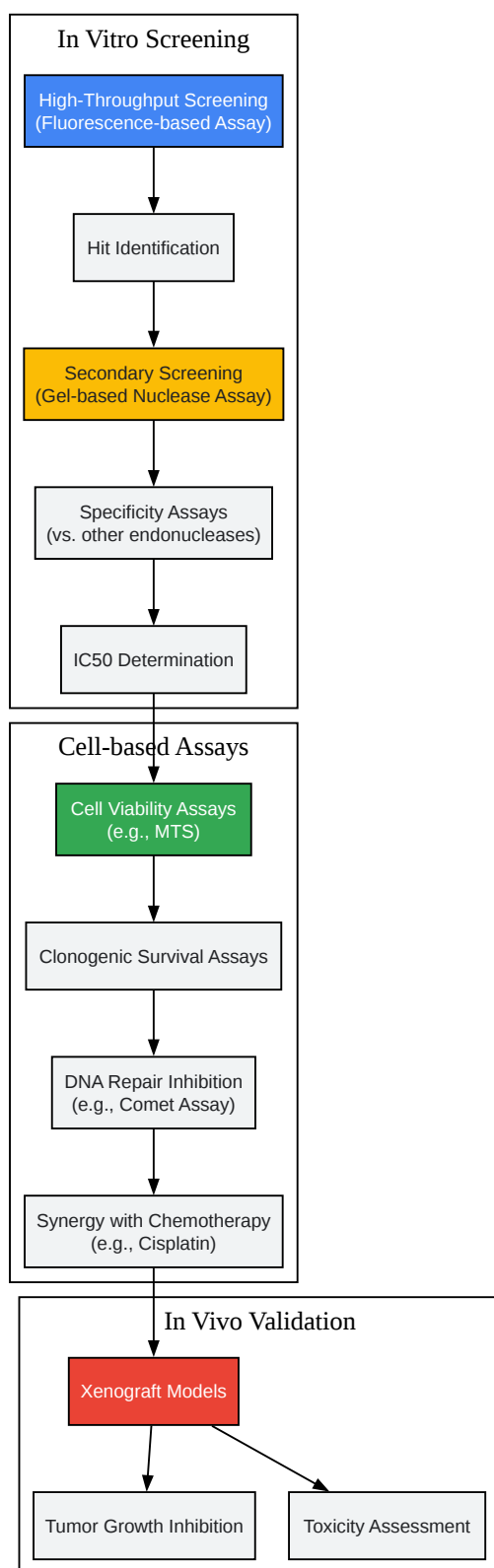
NSC16168 has been identified as a specific inhibitor of the endonuclease activity of the ERCC1-XPF complex.[2][7] Studies have shown that it does not inhibit the binding of ERCC1-XPF to DNA, suggesting a direct effect on the catalytic function of the XPF subunit.[2] In cellular contexts, **NSC16168** has been demonstrated to potentiate the cytotoxicity of cisplatin in cancer cell lines.[5][6][7] Furthermore, in vivo studies using a lung cancer xenograft model showed that the combination of **NSC16168** and cisplatin resulted in significant tumor growth inhibition.[2]

Other inhibitors target different aspects of ERCC1-XPF function. For instance, compounds like F06, A4, and B9 have been designed to disrupt the protein-protein interaction between ERCC1 and XPF, which is essential for the stability and function of the complex.[1][11][12] Inhibition of this interaction is expected to lead to the destabilization of both proteins.[3] Natural compounds like the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) have also been identified as potent inhibitors of ERCC1-XPF endonuclease activity.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of ERCC1-XPF in DNA repair and a general workflow for inhibitor screening.





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